molecular formula C19H17NO3 B4409075 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde

4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde

Cat. No. B4409075
M. Wt: 307.3 g/mol
InChI Key: MWRSHQDZNFBGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde, also known as MQAE, is a fluorescent probe molecule widely used in scientific research. It is a member of the family of quinoline-based fluorescent probes and is commonly used to measure the concentration of chloride ions in biological systems.

Mechanism of Action

4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde works by binding to chloride ions and undergoing a change in fluorescence intensity. The change in fluorescence intensity is proportional to the concentration of chloride ions in the system. This compound has a high affinity for chloride ions and does not bind to other anions, making it a specific and reliable probe for measuring chloride ion concentration.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive probe that can be used to study biological systems without interfering with their normal function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde as a fluorescent probe is its high sensitivity and specificity for chloride ions. It is also a non-invasive method for measuring chloride ion concentration, making it ideal for studying live cells and tissues. However, there are some limitations to using this compound. It is a relatively expensive probe compared to other methods for measuring chloride ion concentration. It also requires specialized equipment for fluorescence measurement, which may not be available in all laboratories.

Future Directions

There are many possible future directions for research using 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde. One area of research is the study of chloride ion transport in disease states. Abnormal chloride ion transport has been implicated in a variety of diseases, including cystic fibrosis, epilepsy, and hypertension. This compound could be used to study the mechanisms underlying these diseases and to develop new treatments. Another area of research is the development of new fluorescent probes for measuring other ions or molecules in biological systems. This compound could serve as a template for the development of new probes with different specificities and sensitivities. Finally, this compound could be used in conjunction with other imaging techniques, such as confocal microscopy or electron microscopy, to study the localization and distribution of chloride ions in cells and tissues.

Scientific Research Applications

4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde is widely used in scientific research as a fluorescent probe for chloride ions. It is a non-invasive and sensitive method for measuring chloride ion concentration in biological systems. This compound has been used to study chloride ion transport in cells, including neurons, muscle cells, and epithelial cells. It has also been used to study the role of chloride ions in various physiological processes, including neurotransmission, muscle contraction, and acid-base balance.

properties

IUPAC Name

4-[2-(2-methylquinolin-8-yl)oxyethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-14-5-8-16-3-2-4-18(19(16)20-14)23-12-11-22-17-9-6-15(13-21)7-10-17/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRSHQDZNFBGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOC3=CC=C(C=C3)C=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.